

RUSKI-201 dihydrochloride stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **Ruski-201**

Cat. No.: S542076

Get Quote

Product Identification and Safety Overview

Before handling, familiarize yourself with the product identifier and critical hazard information.

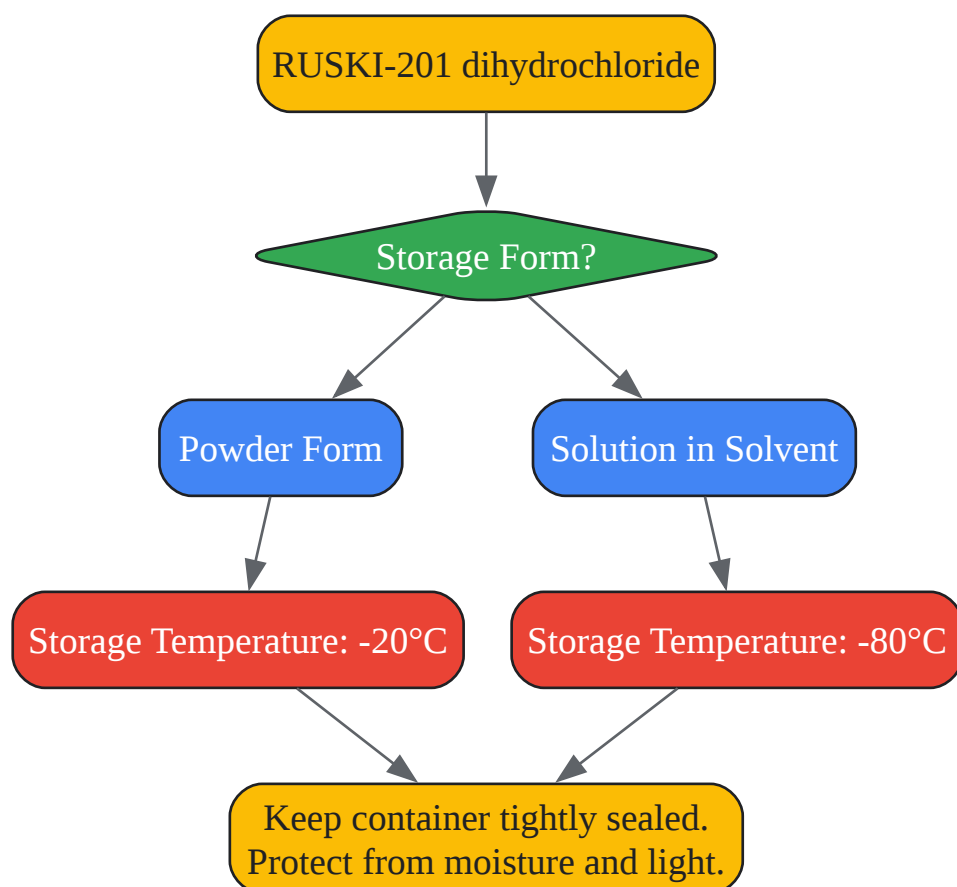
Property	Description
Product Name	RUSKI-201 dihydrochloride [1]
CAS Number	2320262-09-5 [1] [2]
Molecular Formula	$C_{20}H_{29}Cl_2N_3OS$ [1] [2]
Molecular Weight	430.43 g/mol [1] [2]
GHS Classification	Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) [1]
Hazard Statements	H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. [1]

Safe Handling and Storage Protocols

Adherence to safety and storage protocols is mandatory to ensure personnel safety and compound stability.

- **Personal Protective Equipment (PPE):** Always wear safety goggles with side-shields, protective gloves, and impervious clothing. Use a suitable respirator to avoid inhalation of dust or aerosols [1].
- **Engineering Controls:** Handle the compound only in areas with appropriate exhaust ventilation. Ensure safety showers and eye-wash stations are accessible [1].
- **Accidental Release:** Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Collect spillage and dispose of it according to local regulations [1].
- **First Aid:**
 - **Eye contact:** Flush immediately with large amounts of water for several minutes. Call a physician.
 - **Ingestion:** Wash out the mouth with water. Do **NOT** induce vomiting. Call a physician or poison center [1].

The storage conditions for **RUSKI-201** dihydrochloride are critical for maintaining its stability and activity.



[Click to download full resolution via product page](#)

Stock Solution Preparation and Dilution

The following protocol describes the preparation of a 50 mM concentrated stock solution, which can be further diluted for various cellular assays.

Protocol: Preparation of a 50 mM Aqueous Stock Solution

- **Calculation:** Determine the mass of **RUSKI-201** dihydrochloride needed. For example, to prepare 1 mL of a 50 mM stock solution:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass} = 0.050 \text{ mol/L} \times 0.001 \text{ L} \times 430.43 \text{ g/mol} = \mathbf{21.52 \text{ mg}}$
- **Weighing:** Tare a clean vial. Accurately weigh 21.52 mg of **RUSKI-201** dihydrochloride powder using an analytical balance.
- **Dissolution:** Transfer the powder to a volumetric flask. Add 1 mL of sterile distilled water or the solvent specified in your experimental plan (e.g., DMSO, if indicated for your assay). Vortex or sonicate until the solid is completely dissolved.
- **Aliquoting:** Aliquot the stock solution into sterile, low-protein-binding microtubes to avoid repeated freeze-thaw cycles.
- **Storage:** Immediately freeze the aliquots at **-80°C** for long-term storage [1].

Stability Consideration: While specific stability data for **RUSKI-201** dihydrochloride is not available, a study on histamine dihydrochloride suggests that dilute solutions stored at **-18°C** can maintain activity for at least 6 months [3]. It is recommended to use freshly prepared dilutions for critical experiments.

In Vitro Experimental Protocols

The following section details methodologies for key cellular assays using **RUSKI-201** dihydrochloride, based on published research.

Cell Viability Assay (MTT/XTT)

This assay assesses the potential cytotoxic effects of **RUSKI-201** dihydrochloride on cells.

- **Cell Line:** Shh-Light2 cells (NIH3T3 fibroblasts stably transfected with a Gli-responsive firefly luciferase reporter) are commonly used [2].
- **Procedure:**

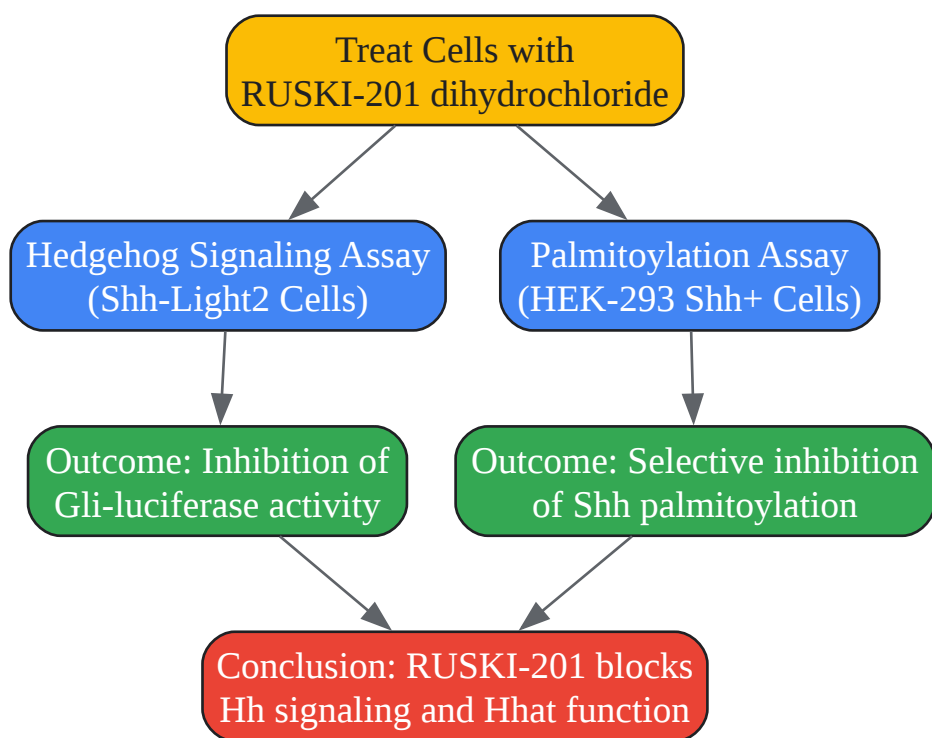
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.
- Treat the cells with a concentration range of **RUSKI-201** dihydrochloride (e.g., 0.5 μM to 25 μM) for 48 hours.
- Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
- Measure the absorbance at 450-500 nm using a microplate reader.
- **Expected Outcome:** **RUSKI-201** dihydrochloride has been shown to have no significant effect on cell viability at concentrations up to 25 μM in Shh-Light2 and HEK-293 cells overexpressing Shh [2].

Hedgehog Signaling Inhibition Assay

This is the primary functional assay to confirm the inhibitory activity of **RUSKI-201** dihydrochloride on the Hh pathway.

- **Cell Line:** Shh-Light2 cells [2].
- **Procedure:**
 - Seed Shh-Light2 cells in a 96-well plate.
 - Pre-treat cells with **RUSKI-201** dihydrochloride at various concentrations (e.g., 0.01 μM to 10 μM) for a suitable period (e.g., 1-2 hours).
 - Activate the Hh pathway by adding a source of Sonic hedgehog (Shh) ligand or by co-culturing with Shh-overexpressing cells (e.g., HEK-293 Shh+).
 - Incubate for 24-48 hours.
 - Lyse the cells and measure the firefly luciferase activity using a luminometer. Normalize the data to total protein content or a constitutively expressed control (e.g., Renilla luciferase).
- **Expected Outcome:** **RUSKI-201** dihydrochloride should demonstrate a dose-dependent inhibition of Gli-dependent luciferase activity, with an IC_{50} value of 0.20 μM for Hhat inhibition [2].

The experimental workflow for studying Hhat inhibition involves treating cells and measuring downstream effects on signaling and palmitoylation.



[Click to download full resolution via product page](#)

Summary of Key Experimental Data

The table below summarizes quantitative data from key in vitro experiments for easy reference.

Assay Type	Cell Line / System	Key Findings	Incubation Time	Citation
Hhat Inhibition (IC ₅₀)	Biochemical / Cellular Assay	IC ₅₀ = 0.20 µM (Blocks Hh signaling and inhibits Hh palmitoylation)	Not Specified	[2]
Cell Viability	Shh-Light2, HEK-293 Shh+	No effect on viability at concentrations >25 µM	48 hours	[2]
Hh Signaling Inhibition (IC ₅₀)	H520, Panc-1, MCF-7 (in co-culture)	IC ₅₀ = 4.8 ± 0.60 µM , 7.8 ± 1.3 µM , and 8.5 ± 0.65 µM , respectively	Not Specified	[2]

Assay Type	Cell Line / System	Key Findings	Incubation Time	Citation
Shh Palmitoylation	HEK-293 Shh+	Selective inhibition of Shh palmitoylation at concentrations from 0.01 to 10 μM	24 hours	[2]

Critical Considerations for Researchers

- **Solvent for Stock Solution:** While water or buffered saline can be used, the use of DMSO might be necessary for certain experiments to enhance cellular permeability. If using DMSO, ensure the final concentration in cell culture media does not exceed 0.1% to avoid cytotoxicity.
- **Positive and Negative Controls:** Always include appropriate controls in your assays. For Hh signaling inhibition, include cells treated with a known Hh pathway activator (e.g., SAG) as a positive control and untreated cells as a negative control.
- **Waste Disposal:** Dispose of all waste material and contaminated packaging according to the prevailing federal, state, and local regulations [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. RUSKI-201 dihydrochloride|2320262-09-5|MSDS [dcchemicals.com]
2. RUSKI-201 dihydrochloride | Hhat Inhibitor [medchemexpress.com]
3. Stability of histamine dihydrochloride in solution [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [RUSKI-201 dihydrochloride stock solution preparation].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b542076#ruski-201-dihydrochloride-stock-solution-preparation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com